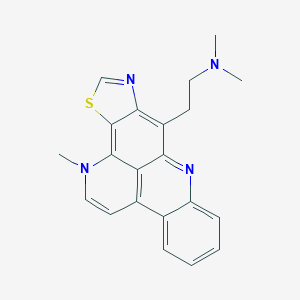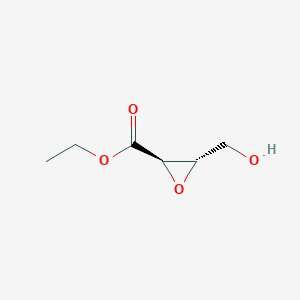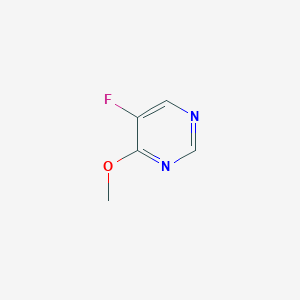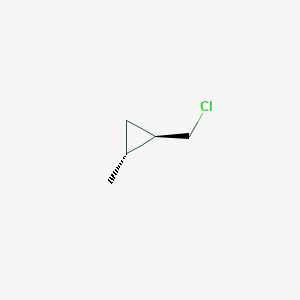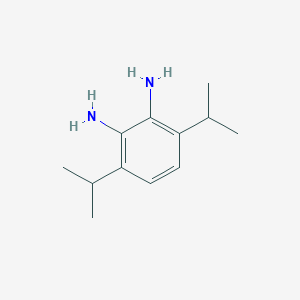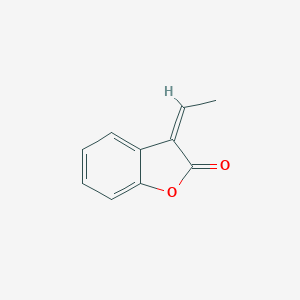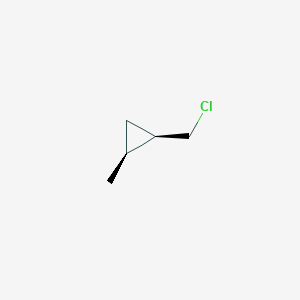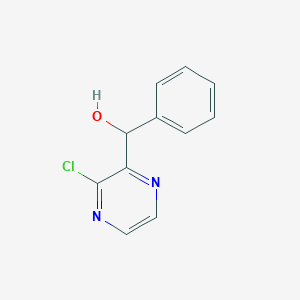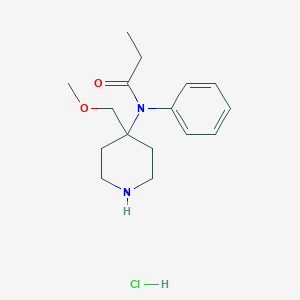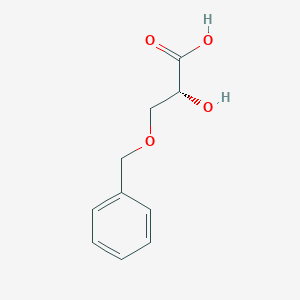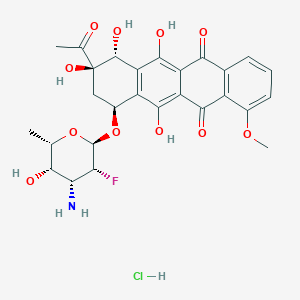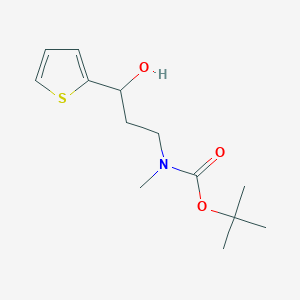
(3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester, also known as THPP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. THPP is a derivative of carbamic acid and contains a thiophene ring, which is a five-membered heterocyclic ring containing sulfur. THPP has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further study.
Mecanismo De Acción
The exact mechanism of action of (3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester is not fully understood, but it is believed to act through a variety of pathways. (3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. (3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester has also been shown to modulate the activity of certain signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of immune and inflammatory responses.
Efectos Bioquímicos Y Fisiológicos
(3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester has been shown to exhibit a range of biochemical and physiological effects. In particular, (3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and to modulate the activity of immune cells, such as macrophages and T cells. (3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester has also been shown to exhibit antioxidant activity and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit a range of biochemical and physiological effects. However, (3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester also has some limitations. It can be difficult to work with due to its low solubility in water, and its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on (3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester. One area of interest is the development of (3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential of (3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of (3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester and its potential for use in combination with other drugs or therapies.
Métodos De Síntesis
The synthesis of (3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester involves the reaction of 3-mercapto-2-hydroxypropylamine with tert-butyl carbamate. This reaction is typically carried out in the presence of a catalyst, such as triethylamine, and requires careful control of temperature and reaction conditions. After the reaction is complete, (3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester is isolated and purified using standard techniques, such as column chromatography.
Aplicaciones Científicas De Investigación
(3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester has been the subject of extensive scientific research due to its potential therapeutic applications. In particular, (3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester has been studied for its potential as an anti-inflammatory agent, as well as for its potential to inhibit the growth of cancer cells. (3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester has also been studied for its potential to modulate the immune system and for its potential to protect against oxidative stress.
Propiedades
Número CAS |
939757-32-1 |
|---|---|
Nombre del producto |
(3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester |
Fórmula molecular |
C13H21NO3S |
Peso molecular |
271.38 g/mol |
Nombre IUPAC |
tert-butyl N-(3-hydroxy-3-thiophen-2-ylpropyl)-N-methylcarbamate |
InChI |
InChI=1S/C13H21NO3S/c1-13(2,3)17-12(16)14(4)8-7-10(15)11-6-5-9-18-11/h5-6,9-10,15H,7-8H2,1-4H3 |
Clave InChI |
ZBJUPUZPFGMEOC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N(C)CCC(C1=CC=CS1)O |
SMILES canónico |
CC(C)(C)OC(=O)N(C)CCC(C1=CC=CS1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



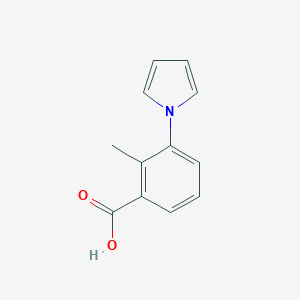
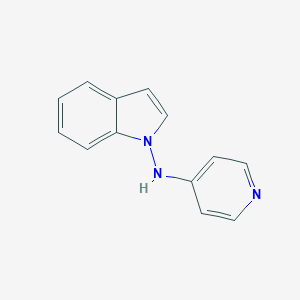
![5-Methoxyimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B46171.png)
